Terpendole E

Vue d'ensemble

Description

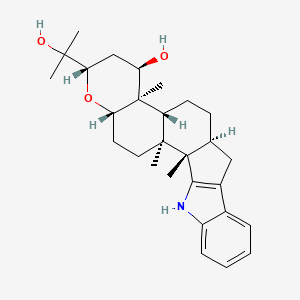

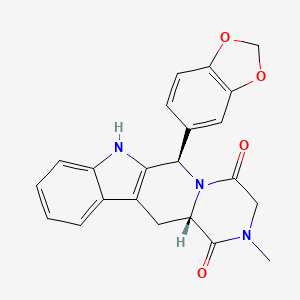

Terpendole E is an organic heterotricyclic compound and an organooxygen compound . It is a natural product found in Albophoma yamanashiensis and Tolypocladium cylindrosporum . It is a mitotic kinesin Eg5 (Kinesin-5) inhibitor isolated from Albophoma yamanashiensis that inhibits both motor and microtubule stimulated ATPase activities of human Eg5 .

Synthesis Analysis

The first synthesis of the racemate of Terpendole E, a specific inhibitor of the mitotic kinesin Eg5, has been achieved from a known tricyclic dihydroxy ketone by a 13-step sequence . This involves diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety as the key transformations .Molecular Structure Analysis

Terpendole E has a molecular formula of C28H39NO3 . Its molecular weight is 437.6 g/mol . The IUPAC name of Terpendole E is (1 S ,2 S ,5 S ,7 S ,9 R ,10 R ,11 R ,14 S )-7- (2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo [12.10.0.0 2,11 .0 5,10 .0 16,24 .0 17,22 ]tetracosa-16 (24),17,19,21-tetraen-9-ol .Chemical Reactions Analysis

The synthesis of Terpendole E involves a 13-step sequence that includes diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety .Physical And Chemical Properties Analysis

Terpendole E has a molecular weight of 437.6 g/mol . It is an organic heterotricyclic compound and an organooxygen compound .Applications De Recherche Scientifique

Terpendole E: A Comprehensive Analysis of Scientific Research Applications

Cancer Research Inhibiting Kinesin Eg5: Terpendole E has been identified as a natural inhibitor of the mitotic kinesin Eg5, a protein essential for cell division. This discovery has garnered attention from cancer researchers, as inhibiting Eg5 can halt the proliferation of cancer cells .

Biosynthetic Pathway Elucidation: Research has shown that terpendole E is a key intermediate in the biosynthesis of terpendoles, produced by the enzyme TerQ from paspaline . Understanding this pathway is crucial for synthetic biology applications.

ACAT Inhibition for Cholesterol Management: Initially isolated as a weak ACAT inhibitor, terpendole E has potential applications in managing cholesterol levels by inhibiting acyl-CoA: cholesterol acyltransferase .

Metabolic Engineering: Gene knockout and feeding experiments have demonstrated the possibility of overproducing terpendole E by disrupting specific genes in the biosynthetic pathway . This could lead to increased yields for pharmaceutical applications.

Mass Spectrometry Analysis: Studies involving mass spectrometry have been conducted to determine the oxidation site of terpendole E, which is important for understanding its chemical properties and interactions .

Mécanisme D'action

Target of Action

Terpendole E is a specific inhibitor of the mitotic kinesin Eg5 . Eg5, also known as Kinesin-5, is a motor protein that plays essential roles in centrosome separation and formation of bipolar mitotic spindles . It is a key player in the process of mitosis, ensuring equal distribution of chromosomes at cell division .

Mode of Action

Terpendole E interacts with Eg5 by inhibiting both its motor and microtubule-stimulated ATPase activities .

Biochemical Pathways

The biochemical pathway of Terpendole E involves several enzymes encoded by the Terpendole E biosynthetic gene cluster. This cluster consists of seven genes encoding three P450 monooxygenases (TerP, TerQ, and TerK), an FAD-dependent monooxygenase (TerM), a terpene cyclase (TerB), and two prenyltransferases (TerC and TerF) . Terpendole E is produced by the action of the key enzyme TerQ from paspaline, a common biosynthetic intermediate of indole-diterpenes .

Pharmacokinetics

It is known that terpendole e production is unstable . More research is needed to fully understand the ADME properties of Terpendole E and their impact on its bioavailability.

Result of Action

The inhibition of Eg5 by Terpendole E results in the arrest of the cell-division cycle at the M phase .

Action Environment

The action of Terpendole E is influenced by the environment in which it is produced. For instance, Terpendole E production can be increased by disrupting the TerP gene . .

Safety and Hazards

According to the safety data sheet, if Terpendole E is inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . Suitable extinguishing media for Terpendole E include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Propriétés

IUPAC Name |

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIMXYKHRBHSG-KYYKPQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terpendole E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)

![1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B1681209.png)